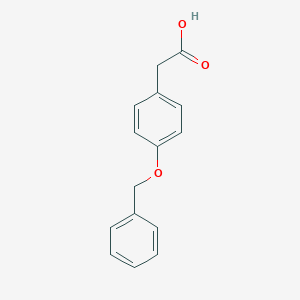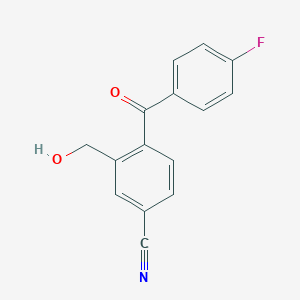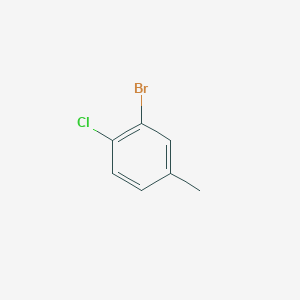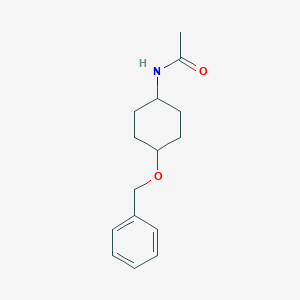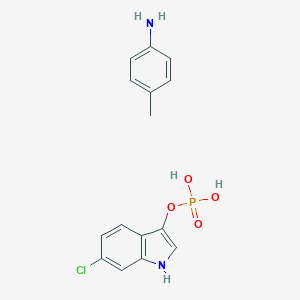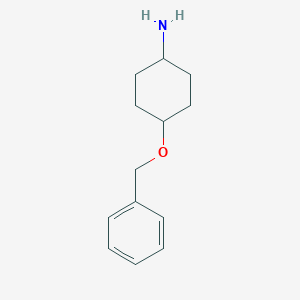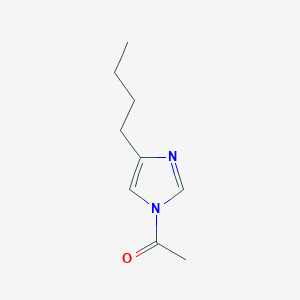
1-(4-Butyl-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butyl-1H-imidazol-1-yl)ethanone, also known as BIE, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-(4-Butyl-1H-imidazol-1-yl)ethanone is not well understood. However, it is believed to act on the GABA(A) receptors in the brain, which are responsible for regulating the activity of neurotransmitters such as GABA. It is thought to enhance the activity of GABA, which leads to its anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to enhance the activity of GABA(A) receptors in the brain, which leads to its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Butyl-1H-imidazol-1-yl)ethanone in lab experiments is its well-established synthesis method, which yields the desired product in good yields and purity. Furthermore, it has been extensively studied for its potential applications in various fields, which makes it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential side effects, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Butyl-1H-imidazol-1-yl)ethanone. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of new drugs based on the structure of this compound. Furthermore, the study of its mechanism of action and its effects on GABA(A) receptors may lead to the development of new drugs for the treatment of anxiety and other neurological disorders.
Conclusion:
In conclusion, 1-(4-Butyl-1H-imidazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its well-established synthesis method, extensive scientific research application, and potential future directions make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
1-(4-Butyl-1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 4-butyl-1H-imidazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and purity. The synthesis of this compound has been well established, and it is readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the function of GABA(A) receptors. Furthermore, it has been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
155092-17-4 |
|---|---|
Produktname |
1-(4-Butyl-1H-imidazol-1-yl)ethanone |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(4-butylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HKPDNTYOYJJGDQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C=N1)C(=O)C |
Kanonische SMILES |
CCCCC1=CN(C=N1)C(=O)C |
Synonyme |
1H-Imidazole, 1-acetyl-4-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



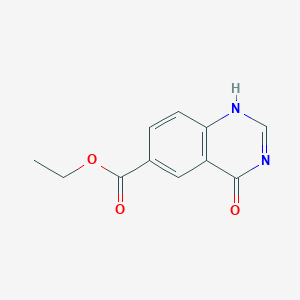
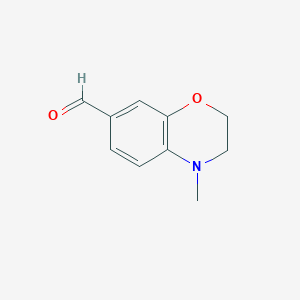
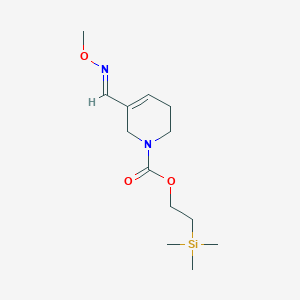
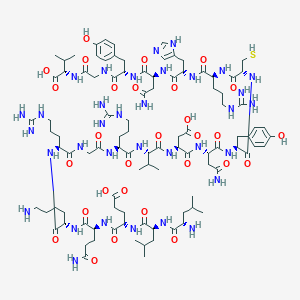
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
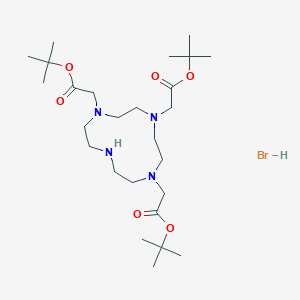
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
